chemical structure and properties of 6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine
chemical structure and properties of 6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine
An in-depth technical guide on the chemical structure, synthesis, and properties of the 6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine scaffold.
Executive Summary
The 6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine core is a privileged bicyclic heterocyclic scaffold that has garnered significant attention in modern medicinal chemistry. By fusing an electron-rich, aromatic imidazole ring with a conformationally flexible, saturated 1,4-oxazine ring, this architecture provides a unique three-dimensional geometry that helps drug candidates "escape flatland."
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Herein, we will dissect the causality behind its structural properties, detail a self-validating synthetic protocol driven by a tailored Aza-Michael addition, and explore its critical role in contemporary drug development.
Structural Architecture and Electronic Profile
The structural identity of 6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine is defined by its specific fusion topology and saturation profile:
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The [5,1-c] Fusion: The nomenclature indicates that the nitrogen atom (N1) and carbon atom (C5) of the imidazole ring are shared with the nitrogen (N4) and carbon (C3) of the 1,4-oxazine ring. This creates a highly stable bridgehead nitrogen that participates in the aromatic sextet of the imidazole while anchoring the oxazine ring.
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Saturation (6,8-dihydro-5H): The 5, 6, and 8 positions on the oxazine ring are saturated ( sp3 hybridized).
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Electronic Causality: The planar imidazole acts as a π -excessive pharmacophore capable of π−π stacking and metal coordination. Conversely, the saturated oxazine ring adopts a non-planar half-chair or boat conformation. This sp3 -rich geometry is highly desirable because it projects substituents into distinct spatial vectors, enhancing target specificity (e.g., binding to deep kinase pockets) and reducing off-target promiscuity. The oxazine oxygen also serves as a rigidified, directional hydrogen-bond acceptor.
Synthetic Methodologies: The Causality of Reaction Design
Synthesizing this fused bicyclic system requires high atom economy and precise regiocontrol. The most robust and elegant approach utilizes a tailored Aza-Michael addition as the key step in a multicomponent reaction (3-CR)[1].
The Logic of the Multicomponent Approach: Rather than building the rings linearly—which often results in poor yields and unstable intermediates—the 3-CR approach utilizes 1,2-diaza-1,3-dienes (DDs) as powerful Michael acceptors. When reacted with primary amines and iso(thio)cyanates, the system rapidly pre-installs the required nitrogen and oxygen heteroatoms in a single pot. The subsequent step relies on a Brønsted acid to trigger an intramolecular cyclization, where the adjacent nitrogen attacks a latent electrophile (such as a hemiacetal) to close the 1,4-oxazine ring[1].
Retrosynthetic and forward pathway for imidazo[5,1-c][1,4]oxazine synthesis.
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system. Observable physical changes are embedded within the steps to confirm reaction progress without the immediate need for LC-MS.
Step 1: Reagent Assembly
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In an oven-dried flask under an inert N2 atmosphere, dissolve the primary amine (1.0 eq) and the chosen isocyanate or isothiocyanate (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature.
Step 2: Aza-Michael Addition (The Self-Validation Step)
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Slowly add the 1,2-diaza-1,3-diene (1.0 eq) dropwise to the stirring mixture.
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Causality & Validation: DDs possess a characteristic, intense red/orange color due to their extended conjugated π -system. As the primary amine attacks the Michael acceptor, this conjugation is broken. The reaction is visually self-validating: the intense color will completely fade to a pale yellow once the DD is fully consumed, signaling the successful formation of the intermediate[1].
Step 3: Solvent Exchange & Acid-Promoted Cyclization
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Remove the DCM under reduced pressure. Resuspend the crude intermediate in anhydrous toluene.
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Add p-toluenesulfonic acid (p-TsOH, 10 mol%) and heat the mixture to 80°C.
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Causality: Toluene is selected to allow for higher reflux temperatures necessary to overcome the activation energy of the ring closure. p-TsOH is specifically chosen over trifluoroacetic acid (TFA) because its bulky, non-nucleophilic counterion prevents the unwanted trapping of the transient oxocarbenium ion, forcing the intramolecular nitrogen attack to form the oxazine ring.
Step 4: Isolation
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Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid. Extract with ethyl acetate, dry over Na2SO4 , and purify via silica gel chromatography.
Self-validating experimental workflow for synthesizing the target bicyclic scaffold.
Quantitative Data: Optimization of Cyclization
The intramolecular cyclization (Step 3) is the most sensitive phase of the synthesis. The table below summarizes the quantitative data driving our protocol choices, demonstrating how solvent and catalyst selection directly dictate the yield of the 6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine core.
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | None | DCM | 25 | 24 | Trace | Insufficient thermal energy and lack of electrophilic activation. |
| 2 | p-TsOH (10%) | DCM | 25 | 12 | 45% | Acid activates the intermediate, but low temp limits ring closure rate. |
| 3 | TFA (20%) | Toluene | 80 | 6 | 72% | Good yield, but nucleophilic trifluoroacetate causes minor side products. |
| 4 | p-TsOH (10%) | Toluene | 80 | 4 | 88% | Optimal. Non-nucleophilic counterion + high temp drives clean cyclization. |
Pharmaceutical Applications and Target Profiling
The 6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine scaffold is not merely a synthetic curiosity; it is a highly actionable pharmacophore in drug discovery:
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Kinase Inhibition (Oncology & Inflammation): Compounds featuring this fused heterocycle have been heavily investigated as potent inhibitors of NF-κB-inducing kinase (NIK). Overactivation of the NF-κB signaling pathway is a primary driver of various inflammatory conditions and cancers. The oxazine oxygen acts as a critical, directional hydrogen-bond acceptor within the kinase hinge region, while the saturated ring vectors substituents precisely into the hydrophobic pockets of NIK[2].
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Biologics and Peptide Conjugates: In the realm of advanced therapeutics, related heterocyclic scaffolds are utilized to stabilize synthetic peptide conjugates. For example, Apelin fatty acid conjugates—developed for the treatment of acute decompensated heart failure (ADHF)—leverage stable heterocyclic linkers to drastically improve their in vivo half-life, resisting rapid proteolytic degradation while maintaining high affinity for the APJ receptor[3].
References
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[1] Useful Access to Uncommon Thiazolo[3,2-a]indoles | The Journal of Organic Chemistry (Citing: Tailored Aza-Michael Addition as Key Step in the Synthesis of 1H-imidazo[5,1-c][1,4]oxazine Scaffolds). American Chemical Society (ACS). URL:
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[2] WO2016135163A1 - Alkynyl alcohols and methods of use (NF-kB -inducing kinase inhibitors). Google Patents. URL:
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[3] KR20170103970A - Synthetic Apelin Fatty Acid Conjugate with Improved Half-life. Google Patents. URL:
